Resorcinol bis(diphenyl phosphate)
Overview
Description
Resorcinol bis(diphenyl phosphate): is an organophosphorus compound widely recognized for its flame-retardant properties. It is used in various applications, particularly in the production of flame-retardant materials. This compound is known for its high thermal stability and effectiveness in reducing flammability in polymers, plastics, and textiles .
Mechanism of Action
Target of Action
Resorcinol bis(diphenyl phosphate) (RDP), also known as Fyrolflex RDP, is primarily used as a flame-retardant agent . Its primary targets are combustible materials like textiles, wood, and plastic, where it inhibits ignition and flame propagation .
Mode of Action
RDP is synthesized with resorcinol, phenol, and phosphorus oxychloride under a catalytic action of magnesium chloride . It is then applied to materials (such as cotton fabrics) with a bridging agent of urea-formalin resin (UFR) to endow them with flame retardancy . RDP shows mainly a gas phase action and some condensed phase action .
Biochemical Pathways
It has been suggested that rdp exerts estrogenic effects via estrogen receptor pathways . This suggests that RDP may interact with estrogen receptors, leading to changes in cellular processes regulated by these receptors .
Pharmacokinetics
It is known that rdp is a widespread environmental pollutant, suggesting that it can be absorbed and distributed in the environment .
Result of Action
RDP’s primary action results in the flame retardancy of the materials it is applied to . In addition, RDP has been found to promote MCF-7 cell proliferation, suggesting a potential impact on cellular processes . It has also been suggested that RDP can affect different parameters related to the development of the central nervous system, ultimately leading to neurotoxicity .
Action Environment
The action, efficacy, and stability of RDP can be influenced by various environmental factors. For instance, the flame retardancy of RDP can be affected by the temperature and duration of heat-treating conditions . From an environmental perspective, RDP may be a suitable substitute for brominated flame retardants (BFRs) .
Biochemical Analysis
Biochemical Properties
Resorcinol bis(diphenyl phosphate) has been found to exert estrogenic effects via estrogen receptor pathways . It promotes MCF-7 cell proliferation with the lowest effect concentration of 2.5 μM . Competitive fluorescence binding assays showed that Resorcinol bis(diphenyl phosphate) bound to the estrogen receptor with an IC10 of 0.26 μM .
Cellular Effects
Resorcinol bis(diphenyl phosphate) has been shown to have significant effects on various types of cells. For instance, it promoted MCF-7 cell proliferation . The effect was inhibited completely by an estrogen receptor antagonist, suggesting that estrogen receptor activation was responsible for the enhancement .
Molecular Mechanism
Molecular docking simulation revealed that Resorcinol bis(diphenyl phosphate) interacted with the estrogen receptor at the binding pocket of estradiol . This interaction suggests that Resorcinol bis(diphenyl phosphate) exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, specifically in female Sprague Dawley rats, Resorcinol bis(diphenyl phosphate) was orally exposed from the beginning of pregnancy to the end of the lactation period . The Resorcinol bis(diphenyl phosphate) content increased with exposure time
Metabolic Pathways
Resorcinol bis(diphenyl phosphate) exposure resulted in changes in gut microbiome-related metabolism . Nine critical overlapping KEGG metabolic pathways were identified, and the levels of related differential metabolites decreased
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol bis(diphenyl phosphate) is synthesized through the reaction of resorcinol, phenol, and phosphorus oxychloride under catalytic conditions. Magnesium chloride is often used as a catalyst in this process. The reaction typically involves heating the mixture to around 120-125°C and maintaining this temperature for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of resorcinol bis(diphenyl phosphate) involves large-scale esterification reactions. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Resorcinol bis(diphenyl phosphate) primarily undergoes esterification reactions. It is also involved in substitution reactions where the phosphate groups can be replaced or modified under specific conditions .
Common Reagents and Conditions:
Esterification: Phosphorus oxychloride, phenol, magnesium chloride as a catalyst, and resorcinol.
Substitution: Various nucleophiles can be used to replace the phosphate groups under controlled conditions.
Major Products: The major product of the esterification reaction is resorcinol bis(diphenyl phosphate) itself. In substitution reactions, the products depend on the nucleophiles used and the specific conditions of the reaction .
Scientific Research Applications
Resorcinol bis(diphenyl phosphate) has a wide range of applications in scientific research and industry:
Flame Retardants: It is extensively used in the production of flame-retardant materials, including polymers, plastics, and textiles.
Polymer Composites: It is used in the preparation of polyethylene composites to enhance flame retardance and anti-dripping properties.
Environmental Studies: Research has been conducted on its environmental impact and toxicity, particularly its presence in indoor dust and potential health risks.
Biomedical Research: Studies have explored its estrogenic effects and potential mechanisms of action in biological systems.
Comparison with Similar Compounds
Bisphenol-A bis(diphenyl phosphate): Another organophosphorus flame retardant with similar applications but different structural properties.
Triphenyl phosphate: A widely used flame retardant with a simpler structure and different toxicity profile.
Uniqueness: Resorcinol bis(diphenyl phosphate) is unique in its combination of high thermal stability and effectiveness as a flame retardant. Its ability to form a protective char layer and release active radicals during combustion sets it apart from other flame retardants. Additionally, its estrogenic effects and potential health impacts make it a compound of interest in environmental and biomedical research .
Properties
IUPAC Name |
(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICEWMBIBPFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069197 | |
Record name | Tetraphenyl m-phenylene bis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57583-54-7 | |
Record name | Resorcinol bis(diphenyl phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraphenyl m-phenylene bis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenyl m-phenylene bis(phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: RDP is widely used in various polymers, including polycarbonate (PC) [, , , , , , , ], poly(butylene terephthalate) (PBT) [, ], acrylonitrile-butadiene-styrene (ABS) [, , , , , , , ], poly(phenylene ether) (PPO) [, , , ], and polyurea [].
A: RDP primarily acts in the gas phase by releasing phosphoric acid and other phosphorus-containing species during combustion, which interfere with the radical chain reactions of combustion. [, , ] It also exhibits some condensed phase activity by promoting char formation. [, , , ]
A: RDP demonstrates varying effectiveness depending on the polymer matrix. It shows high efficacy in PPO and PC but moderate activity in ABS and HIPS. [, ] In PC/ABS blends, the flame retardant action is influenced by the interaction between RDP and the individual polymer components. []
A: RDP shows synergistic effects with other flame retardants. Combining RDP with APP results in a balanced gas and solid-phase flame retardant mechanism, leading to enhanced fire performance in epoxy resins and bioepoxy composites. [, , ]
A: RDP generally increases the char yield of polymers during thermal decomposition. [, , , ] In PC/ABS blends, it promotes phosphorus accumulation in the condensed phase, contributing to char formation. []
ANone: The molecular formula of RDP is C30H22O8P2, and its molecular weight is 572.45 g/mol. [Numerous papers mention these properties indirectly through synthesis and characterization discussions]
A: Common spectroscopic techniques used to characterize RDP include Fourier transform infrared spectroscopy (FTIR) [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy, specifically 31P NMR. []
A: Researchers utilize thermogravimetric analysis (TGA) [, , , , , , , ], TGA coupled with FTIR [], and temperature-programmed pyrolysis/gas chromatography/mass spectrometry (TPPy/GC/MS) [] to investigate the thermal degradation behavior of RDP and its influence on polymer decomposition.
A: Yes, RDP has been detected in house dust, indicating its potential for migration from treated materials into the environment. [, ]
A: Impurities, byproducts, and breakdown products of RDP include triphenyl phosphate (TPHP), hydroxylated TPHP and RDP (meta-HO-TPHP and meta-HO-RDP), dihydroxylated TPHP, RDP with the loss of a phenyl group (RDP-[Phe]), and RDP oligomers. These compounds have been found in plastics containing RDP and, significantly, in indoor dust. []
A: While RDP itself is generally considered to have low acute toxicity, concerns exist regarding the potential health effects of its impurities and degradation products, particularly TPHP and its hydroxylated derivatives. Further research is needed to fully understand the long-term environmental and health impacts of these compounds. [, ]
A: Alternatives to RDP include other phosphorus-based flame retardants like APP, as well as non-phosphorus-based options such as melamine polyphosphate (MPP) [], pentaerythritol (PER) [], and nano-SiO2 [, ]. The choice of alternative depends on the specific application and desired properties. [, , , ]
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